molecular formula C21H21ClN4O3S2 B3017305 N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride CAS No. 1216795-82-2

N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B3017305
CAS No.: 1216795-82-2
M. Wt: 476.99
InChI Key: NAIJQQHSKDHKNC-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H21ClN4O3S2 and its molecular weight is 476.99. The purity is usually 95%.
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Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, including compounds structurally similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride, have been investigated for their cardiac electrophysiological activity. These compounds have shown potency in vitro comparable to sematilide, a class III electrophysiological agent, indicating the potential of the 1H-imidazol-1-yl moiety in producing class III electrophysiological activity in this series (Morgan et al., 1990).

Gelation Behavior

The role of methyl functionality and multiple non-covalent interactions in gelation behavior has been studied in N-(thiazol-2-yl) benzamide derivatives. This includes compounds with structural similarities to the chemical . The investigation used a crystal engineering approach to understand the gelation/non-gelation behavior, revealing insights into the molecular assembly and interactions (Yadav & Ballabh, 2020).

Antimalarial Activity

Research has been conducted on N-(phenylsulfonyl)acetamide derivatives, including those with a similar structure, for their antimalarial activity. The synthesized compounds, including sulfonamides with benzo[d]thiazol-2-ylthio and 1Hbenzo[d]imidazol-2-ylthio derivatives, demonstrated notable antimalarial properties and were also examined for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics (Fahim & Ismael, 2021).

Antimicrobial and Anti-Inflammatory Activities

Various substituted benzothiazoles, including those with structural resemblance to the chemical , have been synthesized and screened for antimicrobial, anti-inflammatory, and other pharmacological activities. These investigations contribute to understanding the broad-spectrum biological activities of such compounds (Patel et al., 2009).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2.ClH/c1-30(27,28)17-7-4-6-16(14-17)20(26)25(12-5-11-24-13-10-22-15-24)21-23-18-8-2-3-9-19(18)29-21;/h2-4,6-10,13-15H,5,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIJQQHSKDHKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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